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Compound of Interest

Compound Name: 1,4-Diisocyanatobutane

Cat. No.: B1581501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
diisocyanatobutane (CAS No. 4538-37-8), a valuable building block in the synthesis of

polyurethanes and other polymers used in biomedical applications. This document compiles

available mass spectrometry, infrared, and nuclear magnetic resonance data, alongside

detailed experimental protocols to aid in the characterization of this compound.

Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for 1,4-diisocyanatobutane. For

clarity, all quantitative data is presented in tabular format.

Mass Spectrometry
Mass spectrometry of 1,4-diisocyanatobutane reveals a molecular ion peak consistent with its

molecular weight, along with a characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for 1,4-Diisocyanatobutane[1]
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)

43.0 83.5

56.0 100.0

69.0 54.9

140.0 (Molecular Ion) Not explicitly given, but present

Note: The table highlights the most abundant peaks. A more extensive list of fragments is

available in the cited literature.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,4-diisocyanatobutane is dominated by the strong, characteristic

absorption of the isocyanate group (-N=C=O).

Table 2: Characteristic FTIR Absorption Bands for 1,4-Diisocyanatobutane

Wavenumber
(cm⁻¹)

Functional Group Description Reference

~2275 -N=C=O Asymmetric stretching

Note: The disappearance of this peak is a key indicator of the reaction of the isocyanate

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for pure 1,4-diisocyanatobutane is not readily available in

the public domain. However, data from a derivative, 3,3′-(Butane-1,4-diyl) bis(5-(pyrrolidin-1-

ylmethyl)-imidazolidine-2,4-dione), provides a reasonable estimation for the chemical shifts of

the central methylene protons and carbons in the butane chain.[2] The chemical shifts for the

protons and carbons at positions 1 and 4, which are directly attached to the isocyanate groups,

will be influenced by the strong electron-withdrawing nature of the -NCO group.

Table 3: Estimated ¹H NMR Data for the Butane Moiety of 1,4-Diisocyanatobutane
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Position
Estimated
Chemical Shift
(ppm)

Multiplicity Integration Notes

H-2, H-3 ~1.51 Multiplet 4H

Based on a

derivative;

expected to be

similar in the

parent

compound.[2]

H-1, H-4 ~3.64 Multiplet 4H

Based on a

derivative; actual

shift may vary

due to the direct

attachment to the

-NCO group.[2]

Table 4: Estimated ¹³C NMR Data for the Butane Moiety of 1,4-Diisocyanatobutane

Position
Estimated Chemical Shift
(ppm)

Notes

C-2, C-3 ~24.3

Based on a derivative;

expected to be similar in the

parent compound.[2]

C-1, C-4 ~37.4

Based on a derivative; actual

shift may vary due to the direct

attachment to the -NCO group.

[2]

-N=C=O Not available

The chemical shift for the

isocyanate carbon is not

reported in the available

literature.

Experimental Protocols
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The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. These are intended as a guide and may require

optimization based on the specific instrumentation and sample purity.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 1,4-
diisocyanatobutane.

Methodology:

Sample Preparation: A dilute solution of 1,4-diisocyanatobutane is prepared in a volatile

organic solvent, such as acetonitrile or dichloromethane.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

typically used.

Data Acquisition:

The sample is introduced into the ion source, often via direct infusion or through a gas

chromatograph (GC-MS).

For the referenced data, a source temperature of 210°C and a sample temperature of

160°C were used.[1]

An electron energy of 70 eV is applied to induce ionization and fragmentation.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1,4-diisocyanatobutane, with a focus on

the isocyanate group.

Methodology:
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Sample Preparation: As a liquid, 1,4-diisocyanatobutane can be analyzed neat as a thin

film between two salt plates (e.g., KBr or NaCl). Alternatively, a solution in a suitable solvent

(e.g., chloroform, dichloromethane) can be prepared and analyzed in a liquid cell.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition:

A background spectrum of the salt plates or the solvent-filled cell is collected.

The sample is then placed in the beam path, and the sample spectrum is recorded.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands,

particularly the strong, sharp peak around 2275 cm⁻¹ indicative of the -N=C=O stretching

vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the 1,4-diisocyanatobutane
molecule.

Methodology:

Sample Preparation:

A sample of 1,4-diisocyanatobutane (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean

NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:
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The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve

homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance the signal-to-noise ratio.

Data Analysis: The chemical shifts, signal multiplicities, coupling constants, and integrations

of the peaks in the ¹H and ¹³C spectra are analyzed to elucidate the molecular structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

chemical compound such as 1,4-diisocyanatobutane.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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